molecular formula C5H6O4 B1676303 Mesaconic acid CAS No. 498-24-8

Mesaconic acid

Cat. No. B1676303
CAS RN: 498-24-8
M. Wt: 130.1 g/mol
InChI Key: HNEGQIOMVPPMNR-NSCUHMNNSA-N
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Description

Mesaconic acid is one of several isomeric carboxylic acids obtained from citric acid . It is a colorless solid and has a role as a human metabolite and a plant metabolite . It is a dicarboxylic acid and a dicarboxylic fatty acid .


Synthesis Analysis

Mesaconic acid is prepared from citric acid, which is first converted to itaconic anhydride by dehydration and decarboxylation . Itaconic acid anhydride is isomerized to citraconic anhydride, which is hydrolyzed and the resulting acid further isomerized under acid-catalysis to give mesaconic acid .


Molecular Structure Analysis

Mesaconic acid has a molecular formula of C5H6O4 . Its molecular weight is 130.10 g/mol . The IUPAC name for Mesaconic acid is (E)-2-methylbut-2-enedioic acid .


Chemical Reactions Analysis

Mesaconic acid is involved in the biosynthesis of vitamin B12 . It is a competitive inhibitor of fumarate reduction . The compound has been considered as a renewable precursor to the commodity chemical methacrylic acid .


Physical And Chemical Properties Analysis

Mesaconic acid has a density of 1.31 g/cm^3 . Its melting point is between 204 to 205 °C , and it decomposes at a boiling point of 250 °C .

Scientific Research Applications

Postharvest Quality and Disease Management

Research indicates that compounds like methyl salicylate (MeSA), a derivative related to mesaconic acid through biosynthetic pathways, are effective in managing postharvest quality and diseases in fruits. Preharvest application of MeSA, acetyl salicylic acid (ASA), and salicylic acid (SA) on table grapes was found to enhance the fruit's resistance against Botrytis cinerea, a common fungal pathogen, through the stimulation of the antioxidant system. These treatments led to higher total acidity, increased content of bioactive compounds, and higher activity of antioxidant enzymes in treated fruits compared to controls, demonstrating their potential in reducing postharvest spoilage and enhancing fruit quality (García-Pastor et al., 2020).

Plant Defense Mechanisms

Essential oils and their components, such as methyl salicylate (MeSA), play significant roles in plant defense mechanisms against microbial pathogens. A study on the model plant Arabidopsis thaliana revealed that foliar treatments with Gaultheria procumbens essential oil, predominantly composed of MeSA, induced defense responses and enhanced resistance against the fungal pathogen Colletotrichum higginsianum. This indicates that MeSA can be metabolized in plant tissues to salicylic acid, triggering immunity and potentially offering a biocontrol strategy against plant diseases (Vergnes et al., 2014).

Agricultural Productivity and Pest Management

The application of MeSA has also been explored for improving agricultural productivity and pest management. For instance, field testing of methyl salicylate for the recruitment and retention of beneficial insects in grapes and hops showed promising results. MeSA, released from controlled-release dispensers, significantly attracted predatory insects, leading to a reduction in pest populations and enhancing biological control in agricultural settings. This approach highlights the potential of using MeSA as a natural strategy to improve crop protection and sustainability (James & Price, 2004).

Biotechnological Production of Dicarboxylic Acids

In biotechnology, mesaconic acid has been highlighted for its potential in bio-based production. Research focusing on the ethylmalonyl-CoA pathway (EMCP)-derived dicarboxylic acids, including mesaconic acid, has made significant progress in utilizing alternative carbon sources like methanol for sustainable production. Optimizations in the process, such as reducing undesired flux and increasing product precursor pool sizes, have led to increased concentrations of mesaconic acid, demonstrating its viability for industrial applications and the production of biotechnologically inaccessible monomers (Sonntag et al., 2015).

Future Directions

Mesaconic acid has been studied for its potential use in the biotechnological production of methacrylic acid . It has also been found to have good anti-inflammatory effects, making it particularly interesting as a potential agent against certain conditions .

properties

IUPAC Name

(E)-2-methylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEGQIOMVPPMNR-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883407
Record name 2-Butenedioic acid, 2-methyl-, (2E)-
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Molecular Weight

130.10 g/mol
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Physical Description

Solid
Record name Mesaconic acid
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Solubility

26.3 mg/mL at 18 °C
Record name Mesaconic acid
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Product Name

Mesaconic acid

CAS RN

498-24-8, 498-23-7, 7407-59-2
Record name Mesaconic acid
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Record name 2-Butenedioic acid, 2-methyl-, (2E)-
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Record name 2-methyl-2-butenedioic acid
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Record name MESACONIC ACID
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Record name Mesaconic acid
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Melting Point

200 - 202 °C
Record name Mesaconic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
WE Bachmann, LB Scott - Journal of the American Chemical …, 1948 - ACS Publications
… The trans-diacid was obtained directly through the reaction of anthracene and mesaconic acid. Here, too, the as-diacid lost water readily to form the corresponding anhydride whereas …
Number of citations: 103 pubs.acs.org
DJ Lundberg, DJ Lundberg, K Zhang… - ACS Sustainable …, 2019 - ACS Publications
… conversion of mesaconic acid. In this paper, a 50 wt % mesaconic acid/3-MTHF solution was used as the reaction mixture to prevent polymerization of mesaconic acid while also …
Number of citations: 31 pubs.acs.org
H Reinsch, T Homburg, N Heidenreich… - … A European Journal, 2018 - Wiley Online Library
… An analogue of MOF-5 incorporating mesaconic acid was also reported.32 Despite this scarce use in MOF chemistry, mesaconic acid can be considered a promising organic building …
V Brightman, WR Martin - Journal of bacteriology, 1961 - Am Soc Microbiol
… This paper presents a study of itaconic and mesaconic acid metabolism by microorganisms … It was purified from traces of mesaconic acid by passing through a celite* column with ether …
Number of citations: 22 journals.asm.org
ÖB Üzüm, E Karadağ - Journal of applied polymer science, 2006 - Wiley Online Library
Adsorption properties of copolymers of acrylamide and mesaconic acid (CAME) in aqueous Basic Blue 12 (Nile blue chloride) solution have been investigated. Chemically crosslinked …
Number of citations: 43 onlinelibrary.wiley.com
MP Gupta, SRP Yadav - Acta Crystallographica Section B: Structural …, 1972 - scripts.iucr.org
… The crystal structure of mesaconic acid, C5H604, has been determined from 491 X-ray … -bonded systems, we have investigated mesaconic acid, also called methylfumaric acid. The …
Number of citations: 9 scripts.iucr.org
RF Rekker, PJ Brombacher, H Hamann… - Recueil des Travaux …, 1954 - Wiley Online Library
… ) on account of a synthesis from mesaconic acid (IV) , A … ), mesaconic acid (IV) and itaconic acid (V) showed that there was a structural relation between aconic acid and mesaconic acid, …
Number of citations: 13 onlinelibrary.wiley.com
ÖB Üzüm, E Karadağ - Journal of applied polymer science, 2005 - Wiley Online Library
… /mesaconic acid (AAm/MA) hydrogels were prepared by free radical solution polymerization in aqueous solution of acrylamide (AAm) with mesaconic acid (… of mesaconic acid content in …
Number of citations: 14 onlinelibrary.wiley.com
W Brzyska, A Tarnawska, A Twardowska… - Journal of thermal …, 2002 - Springer
… IR spectra of the prepared complexes and spectra of mesaconic acid and its sodium salt were recorded as KBr discs on a Specord M 80 Spectrophotometer (4000–400 cm–1). The …
Number of citations: 14 link.springer.com
HW Buston - Biochemical Journal, 1928 - ncbi.nlm.nih.gov
… Schryver, mention was made of the fact that mesaconic acid had been obtained from among … It was from the" organic phosphate" and" dicarboxylate" fractions that mesaconic acid was …
Number of citations: 9 www.ncbi.nlm.nih.gov

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